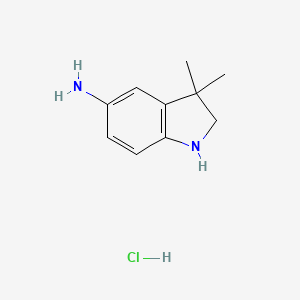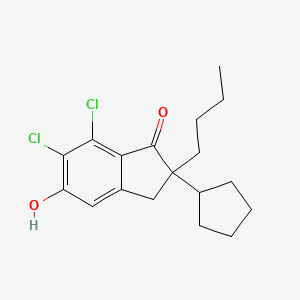
1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of an allyloxy group attached to a benzene ring, which is further substituted with bromine, chlorine, and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: Chlorine can be introduced using chlorine gas or other chlorinating agents.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Allylation: The allyloxy group can be introduced through an etherification reaction using allyl bromide and a suitable base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with an amine or thiol group.
Oxidation and Reduction: The allyloxy group can undergo oxidation to form epoxides or reduction to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure, which can interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene exerts its effects depends on its interaction with molecular targets. The halogen atoms can form halogen bonds with biological targets, influencing enzyme activity or receptor binding. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.
Comparison with Similar Compounds
Similar compounds to 1-(Allyloxy)-2-bromo-5-chloro-3-fluorobenzene include:
1-Allyloxy-4-propoxybenzene: Known for its insect repellent properties.
1,4-Diallyloxybenzene: Used in the study of chemical reactions and material science.
1,4-Dipropoxybenzene: Investigated for its effects on biological systems.
Compared to these compounds, this compound is unique due to the presence of multiple halogen atoms, which can significantly alter its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C9H7BrClFO |
|---|---|
Molecular Weight |
265.50 g/mol |
IUPAC Name |
2-bromo-5-chloro-1-fluoro-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H7BrClFO/c1-2-3-13-8-5-6(11)4-7(12)9(8)10/h2,4-5H,1,3H2 |
InChI Key |
FMOZTOCEYCGZPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=CC(=C1)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


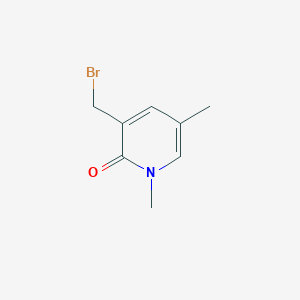


![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/no-structure.png)

![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
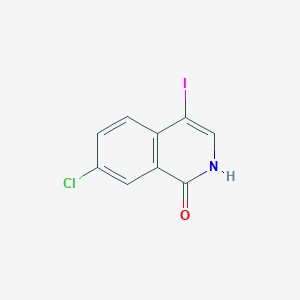
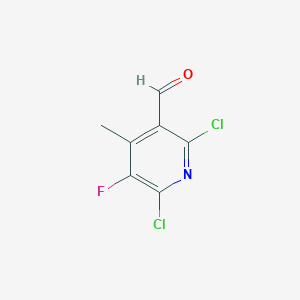
![1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
